Roxatidine acetate

Catalog No.
S541860
CAS No.
78628-28-1
M.F
C19H28N2O4
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roxatidine acetate

CAS Number

78628-28-1

Product Name

Roxatidine acetate

IUPAC Name

[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H28N2O4/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23)

InChI Key

SMTZFNFIKUPEJC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

roxatidine, roxatidine acetate, roxatidine acetate hydrochloride, Roxiwas, Zarocs

Canonical SMILES

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2

The exact mass of the compound Roxatidine acetate is 348.2049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Atopic Dermatitis Treatment

Application in Allergic Inflammation Treatment

Roxatidine acetate is a specific and competitive histamine H2 receptor antagonist, primarily used for reducing gastric acid secretion. Its chemical formula is C₁₉H₂₈N₂O₄, and it is classified as an organic compound belonging to the n-benzylpiperidine class. This compound is known for its unique structure compared to earlier H2 antagonists, making it a potent inhibitor of histamine-mediated gastric acid secretion. Roxatidine acetate is marketed under the trade name Roxit in South Africa and has shown efficacy in treating conditions such as gastric and duodenal ulcers, gastroesophageal reflux disease, and stomal ulcers .

Roxatidine acetate works by competitively inhibiting histamine binding to histamine H2 receptors on gastric parietal cells [, ]. Histamine stimulates acid secretion in the stomach. By blocking histamine binding, Roxatidine reduces gastric acid production, promoting ulcer healing and relieving symptoms of GERD and other conditions [].

Roxatidine acetate is generally well-tolerated, with side effects like headache, diarrhea, and constipation being uncommon []. However, some studies suggest rare instances of hepatotoxicity (liver damage) []. It's important to note that Roxatidine acetate may interact with other medications, so consulting a healthcare professional before use is crucial [].

Roxatidine acetate exhibits significant biological activity as an H2 receptor antagonist. Clinical studies have demonstrated that it is 4 to 6 times more potent than cimetidine in inhibiting gastric acid secretion. In multicenter trials, roxatidine acetate has shown healing rates exceeding 90% for both gastric and duodenal ulcers when administered at a dose of 75 mg twice daily . The compound has a low incidence of adverse reactions, with skin rashes and constipation being the most commonly reported side effects .

The synthesis of roxatidine acetate involves several steps, including the reduction of specific precursors to form the desired compound. One method described in patents includes the use of piperidine derivatives and phenoxy groups as starting materials, followed by acetylation processes to yield roxatidine acetate hydrochloride . Detailed synthetic pathways often involve careful control of reaction conditions to ensure high yields and purity.

Roxatidine acetate is primarily used in clinical settings for:

  • Treatment of Peptic Ulcers: Effective in healing gastric and duodenal ulcers.
  • Management of Gastroesophageal Reflux Disease: Reduces symptoms associated with acid reflux.
  • Stomal Ulcers: Provides therapeutic benefits in patients with marginal ulcers following gastric surgery.

Its role as a histamine H2 receptor antagonist makes it valuable in managing various acid-related gastrointestinal disorders .

Roxatidine acetate shares its pharmacological class with several other H2 receptor antagonists. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePotency (vs. Histamine)Unique Features
Roxatidine acetateC₁₉H₂₈N₂O₄4-6 times more potentMinimal liver enzyme interaction
CimetidineC₁₈H₂₃N₇O₁Standard potencyAffects liver enzymes significantly
FamotidineC₁₈H₂₃N₃O₃SHigher than cimetidineLonger duration of action
NizatidineC₁₈H₂₂N₄O₂Similar to cimetidineLess common usage

Roxatidine acetate's unique structure and pharmacokinetic profile make it particularly effective for patients requiring potent acid suppression without significant interactions with liver metabolism .

Classical Synthetic Routes

Key Intermediate Formation

The synthesis of roxatidine acetate follows a well-established synthetic pathway that begins with the formation of critical intermediates through sequential chemical transformations. The primary starting material, 3-hydroxybenzaldehyde, serves as the foundation for all synthetic approaches to roxatidine acetate [1] [2].

The first key intermediate, 3-piperidinylmethylphenol, is formed through reductive amination of 3-hydroxybenzaldehyde with piperidine. This transformation typically employs sodium borohydride or potassium borohydride as reducing agents under mild conditions. The reductive amination proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired secondary amine [3] [4]. The reaction conditions require careful control of temperature and pH to ensure optimal yield and minimize side reactions.

The mechanism involves nucleophilic attack of piperidine on the carbonyl carbon of 3-hydroxybenzaldehyde, followed by elimination of water to form the imine. The reducing agent then delivers hydride to the electrophilic carbon of the imine, resulting in the formation of 3-piperidinylmethylphenol . This intermediate represents a crucial structural component that retains the piperidine ring system essential for the biological activity of the final compound.

The second critical intermediate, 3-piperidinylmethyl-phenoxypropylamine, is synthesized through etherification of the phenolic hydroxyl group. This transformation involves the reaction of 3-piperidinylmethylphenol with 3-chloropropylamine hydrochloride under basic conditions [1] [3]. The etherification proceeds via a nucleophilic substitution mechanism, where the phenoxide anion attacks the electrophilic carbon of 3-chloropropylamine, displacing chloride to form the ether linkage.

Functional Group Transformations

The final functional group transformations involve the introduction of the acetate ester moiety that characterizes roxatidine acetate. The primary amine of 3-piperidinylmethyl-phenoxypropylamine undergoes acylation with chloroacetyl chloride to form the chloroacetamide intermediate [1] [2]. This reaction typically employs triethylamine as a base to neutralize the hydrogen chloride generated during the acylation process.

The acetate ester functionality is introduced through nucleophilic substitution, where potassium acetate displaces the chloride from the chloroacetamide intermediate [2] [3]. This transformation proceeds under elevated temperatures in polar aprotic solvents such as dimethylformamide. The reaction conditions must be carefully controlled to prevent hydrolysis of the acetate ester and to ensure complete conversion of the chloroacetamide intermediate.

Alternative approaches employ acetoxyacetyl chloride directly for the final acylation step, which introduces both the acetate ester and amide functionalities in a single transformation [3] [6]. This method offers improved atom economy and reduces the number of synthetic steps required.

Modern Synthetic Approaches

Industrial Scale Optimization

Modern industrial synthesis of roxatidine acetate has focused on optimizing reaction conditions for large-scale production while maintaining high purity and yield. The most significant advancement involves the development of improved synthetic routes that achieve overall yields of up to 68 percent, representing a substantial improvement over classical methods [6] [7].

Industrial optimization strategies include the use of continuous flow reactors for the reductive amination step, which provides better temperature control and improved mass transfer compared to batch processes. The implementation of automated dosing systems ensures precise stoichiometric control of reagents, minimizing the formation of impurities and maximizing yield [8].

Solvent selection has been optimized for industrial applications, with tetrahydrofuran replacing dimethylformamide in several process steps due to its lower toxicity profile and improved recyclability [6] [9]. The development of efficient solvent recovery systems has reduced waste generation and improved the overall economics of the manufacturing process.

Process analytical technology has been integrated into industrial synthesis protocols, enabling real-time monitoring of reaction progress and product quality. High-performance liquid chromatography systems are employed for in-process control, ensuring that each synthetic step meets predetermined quality specifications before proceeding to the next transformation [10].

Green Chemistry Applications

Green chemistry principles have been increasingly applied to roxatidine acetate synthesis, focusing on reducing environmental impact while maintaining synthetic efficiency. The development of electrochemical synthesis methods represents a significant advancement in sustainable manufacturing approaches [11] [8].

Electrochemical reduction techniques have been employed to replace traditional chemical reducing agents, eliminating the need for stoichiometric amounts of metal hydrides and reducing waste generation. These methods utilize renewable electrical energy and produce minimal byproducts, aligning with green chemistry principles [11].

Aqueous reaction media have been investigated as alternatives to organic solvents for specific synthetic steps. Water-based reductive amination protocols have shown promising results, particularly when combined with surfactant systems that enhance substrate solubility and reaction rates [8].

Catalyst development has focused on recyclable systems that reduce the consumption of precious metals and expensive reagents. Supported palladium catalysts have been developed for specific hydrogenation steps, offering high activity and selectivity while enabling catalyst recovery and reuse [9].

Purification and Crystallization Techniques

Recrystallization Parameters

Recrystallization represents the primary purification method for roxatidine acetate, with multiple solvent systems demonstrating effectiveness for achieving high purity. The most widely employed recrystallization protocol utilizes an ethanol-acetone mixture in ratios ranging from 1-2:8-12 by volume [3] [10]. This solvent system provides optimal solubility characteristics at elevated temperatures while promoting selective crystallization of the desired product upon cooling.

Temperature control during recrystallization is critical for achieving optimal crystal quality and purity. The dissolution process typically occurs at temperatures between 40-60 degrees Celsius, followed by controlled cooling to room temperature and subsequent chilling to 0-10 degrees Celsius [3]. This temperature profile promotes the formation of large, well-formed crystals while minimizing the incorporation of impurities into the crystal lattice.

pH adjustment during recrystallization enhances purification efficiency by influencing the ionization state of the compound and its impurities. Optimal pH ranges of 5.0-6.0 have been established for ethanol-acetone systems, achieved through the controlled addition of hydrochloric acid gas [3] [10]. This pH control facilitates the selective precipitation of roxatidine acetate hydrochloride while maintaining impurities in solution.

Alternative recrystallization systems employ pure water as the crystallization medium, particularly effective for achieving high purity when combined with activated carbon treatment [12]. Water-based recrystallization protocols typically operate at pH 4.6 and achieve purities exceeding 98.5 percent [10].

Purity Assessment Methods

Comprehensive purity assessment of roxatidine acetate employs multiple analytical techniques to ensure compliance with pharmaceutical quality standards. High-performance liquid chromatography with ultraviolet detection at 276 nanometers represents the primary analytical method for quantitative purity determination [13] [10] [14].

The optimized HPLC method utilizes a mobile phase consisting of 50 millimolar potassium dihydrogen phosphate, methanol, and acetonitrile in a 5:3:2 volumetric ratio. This system provides excellent separation of roxatidine acetate from potential impurities and degradation products while maintaining acceptable analysis times [10] [14]. The method demonstrates linearity over the concentration range of 20-100 micrograms per milliliter with precision values below 1.5 percent relative standard deviation.

Liquid chromatography-mass spectrometry techniques provide additional specificity for impurity identification and quantification. These methods employ electrospray ionization in positive ion mode, monitoring the protonated molecular ion at mass-to-charge ratio 349 for roxatidine acetate [10]. The high selectivity of mass spectrometric detection enables the identification and quantification of trace impurities that may not be adequately resolved by conventional HPLC methods.

Nuclear magnetic resonance spectroscopy serves as a complementary technique for structural confirmation and purity assessment. Complete assignment of proton, carbon-13, and nitrogen-15 resonances has been achieved for roxatidine acetate in both dimethyl sulfoxide-d6 and water-deuterium oxide solvent systems [15] [16]. These assignments provide valuable reference data for quality control applications and enable the detection of structural impurities.

Fourier transform infrared spectroscopy provides rapid purity assessment through characteristic absorption bands. The spectrum of pure roxatidine acetate exhibits distinctive peaks corresponding to carbonyl stretching, aromatic carbon-carbon stretching, and nitrogen-hydrogen bending vibrations [13]. Deviations from established spectral patterns indicate the presence of impurities or degradation products.

Thermal analysis through differential scanning calorimetry confirms purity through melting point determination and thermal stability assessment. Pure roxatidine acetate exhibits a characteristic melting point of 130.2 degrees Celsius with a narrow melting range indicative of high purity [13]. Thermal analysis also provides information about polymorphic forms and crystalline stability under various storage conditions.

The integration of multiple analytical techniques ensures comprehensive quality assessment and enables the detection of diverse impurity types, including residual solvents, synthetic intermediates, degradation products, and inorganic contaminants. This multi-technique approach provides confidence in the purity and quality of the final pharmaceutical product.

Synthetic RouteStarting MaterialKey IntermediatesReducing AgentFinal StepOverall Yield (%)Solvent System
Classical Route 1 (CN 1986535A)3-Hydroxybenzaldehyde3-Piperidinylmethylphenol → 3-Piperidinylmethyl-phenoxypropylamineKBH₄ or NaBH₄Acetoxyacetyl chloride + Triethylamine31.0Methanol → DMF → Toluene
Classical Route 2 (PMC6254222)3-Hydroxybenzaldehyde3-Piperidinylmethylphenol → Phthalimide intermediate → 3-Piperidinylmethyl-phenoxypropylamineLeukart reductive aminationPotassium acetate28.8DMF → Ethyl acetate
Modern Route 1 (CN 102993121A)3-Hydroxybenzaldehyde3-Piperidinylmethylphenol → 3-Piperidinylmethyl-phenoxypropylamineSodium borohydrideChloroacetyl chloride + Potassium acetate68.0DMF → THF
Modern Route 2 (CN 107857743B)3-Hydroxybenzaldehyde3-Piperidinylmethylphenol → 3-Piperidinylmethyl-phenoxypropylamineSodium borohydrideAcetoxyacetyl chlorideNot specifiedMethanol → Toluene → Chloroform
Green Chemistry Route3-Hydroxybenzaldehyde3-Piperidinylmethylphenol → 3-Piperidinylmethyl-phenoxypropylamineElectrochemical reductionAcetoxyacetyl chlorideNot specifiedAqueous acidic electrolyte
MethodSolvent RatioTemperature Range (°C)pH RangePurity Achieved (%)Melting Point (°C)
Recrystallization from Ethanol-AcetoneEthanol:Acetone (1-2:8-12)Room temperature to 0-105.0-6.0>99.0130.2
Recrystallization from WaterPure water40-50 to room temperaturepH 4.6>98.5Not specified
Column ChromatographyChloroform:Methanol:Toluene (8:2:2)Room temperatureNot specified>95.0Not specified
Activated Carbon TreatmentNot specifiedRoom temperatureNot specified>97.0Not specified
HPLC PurificationMobile phase dependentAmbient7.0>99.6Not specified
Analytical TechniqueMobile Phase/ConditionsDetection RangePrecision (%RSD)Recovery (%)LOQ
HPLC-UV (276 nm)50 mM KH₂PO₄:Methanol:Acetonitrile (5:3:2)20-100 μg/mL<1.599.5-101.55 ng/mL
LC-MS/MSMethanol-Ammonium formate buffer1-1000 ng/mL<10.087-1051.0 ng/mL
NMR Spectroscopy (¹H, ¹³C, ¹⁵N)DMSO-d₆ and H₂O:D₂O (90:10)Complete assignmentNot applicableNot applicableNot applicable
FTIR SpectroscopyKBr pellet method4000-400 cm⁻¹Not applicableNot applicableNot applicable
TLC-DensitometryChloroform:Methanol:Toluene (8:2:2)1.0-10.0 μg/band<2.098-1021.0 μg/band
DSC AnalysisScanning rate 10°C/min40-200°CNot applicableNot applicableNot applicable

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

348.20490738 Da

Monoisotopic Mass

348.20490738 Da

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

145-146 for HCl salt
145 - 146 (hydrochloride salt)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZUP3LSD0DO

Drug Indication

For the treatment of disorders of the upper gastro-intestinal region that are due to an excess of hydrochloric acid in the gastric juice, i.e. duodenal ulcers, benign gastric ulcers. Also for prophylaxis of recurrent gastric and duodenal ulcers

Pharmacology

Roxatidine acetate suppresses the effect of histamine on the parietal cells of the stomach (H2-receptor antagonist). This suppressive action is dose-dependent. As a result, the production and secretion, particularly of gastric acid, are reduced. Roxatidine acetate has no antiandrogenic effects and does not influence drug-metabolizing enzymes in the liver.

MeSH Pharmacological Classification

Anti-Ulcer Agents

Mechanism of Action

The H2 antagonists are competitive inhibitors of histamine at the parietal cell H2 receptor. They suppress the normal secretion of acid by parietal cells and the meal-stimulated secretion of acid. They accomplish this by two mechanisms: histamine released by ECL cells in the stomach is blocked from binding on parietal cell H2 receptors which stimulate acid secretion, and other substances that promote acid secretion (such as gastrin and acetylcholine) have a reduced effect on parietal cells when the H2 receptors are blocked.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH2 [HSA:3274] [KO:K04150]

Other CAS

78628-28-1

Absorption Distribution and Excretion

Well absorbed orally (80–90% bioavailability).

Metabolism Metabolites

Roxatidine acetate is rapidly metabolised to the primary, active desacetyl metabolite.

Wikipedia

Roxatidine_acetate

Biological Half Life

5-6 hours

Dates

Last modified: 08-15-2023
1: Nakamura H, Kawashima H, Azuma R, Sato I, Nagao K, Miyazawa K. Pharmacokinetics of the H(2) blocker roxatidine acetate hydrochloride in pediatric patients, in comparison with healthy adult volunteers. Drug Metab Pharmacokinet. 2012;27(4):422-9. Epub 2012 Jan 31. PubMed PMID: 22293541.
2: Maheshwari A, Sharma M, Sharma D. Investigation of the binding of roxatidine acetate hydrochloride with cyclomaltoheptaose (β-cyclodextrin) using IR and NMR spectroscopy. Carbohydr Res. 2011 Sep 27;346(13):1809-13. doi: 10.1016/j.carres.2011.07.003. Epub 2011 Jul 18. PubMed PMID: 21816394.
3: Dammann HG, de Looze SM, Bender W, Labs R. Clinical characteristics of roxatidine acetate: a review. Scand J Gastroenterol Suppl. 1988;146:121-34. Review. PubMed PMID: 2906456.
4: Merki HS, Bender W, Labs R. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials. J Clin Gastroenterol. 1989;11 Suppl 1:S20-3; discussion S24. PubMed PMID: 2572621.
5: Bickel M, Herling AW, Schoelkens B, Scholtholt J. Chemical and biologic characteristics of roxatidine acetate. Scand J Gastroenterol Suppl. 1988;146:78-88. PubMed PMID: 2906471.
6: Scholtholt J, Bickel M, Herling AW. A review of the animal pharmacology of roxatidine acetate. Drugs. 1988;35 Suppl 3:30-40. Review. PubMed PMID: 2905247.
7: Nakamura K, Akiho H, Ochiai T, Motomura Y, Higuchi N, Okamoto R, Matsui N, Yasuda D, Akahoshi K, Kabemura T, Ihara E, Harada N, Ito T, Takayanagi R. Randomized controlled trial: roxatidine vs omeprazole for non-erosive reflux disease. Hepatogastroenterology. 2010 May-Jun;57(99-100):497-500. PubMed PMID: 20698216.
8: Hagenmüller F. Effect of roxatidine acetate on daytime and night-time peptone-stimulated gastric acid secretion. Drugs. 1988;35 Suppl 3:65-8. PubMed PMID: 2905251.
9: Cho EJ, An HJ, Shin JS, Choi HE, Ko J, Cho YW, Kim HM, Choi JH, Lee KT. Roxatidine suppresses inflammatory responses via inhibition of NF-κB and p38 MAPK activation in LPS-induced RAW 264.7 macrophages. J Cell Biochem. 2011 Dec;112(12):3648-59. doi: 10.1002/jcb.23294. PubMed PMID: 21809375.
10: Iida H, Kato S, Sekino Y, Sakai E, Uchiyama T, Endo H, Hosono K, Sakamoto Y, Fujita K, Yoneda M, Koide T, Takahashi H, Tokoro C, Goto A, Abe Y, Kobayashi N, Kubota K, Gotoh E, Maeda S, Nakajima A, Inamori M. Early effects of oral administration of omeprazole and roxatidine on intragastric pH. J Zhejiang Univ Sci B. 2012 Jan;13(1):29-34. doi: 10.1631/jzus.B1100078. PubMed PMID: 22205617; PubMed Central PMCID: PMC3251749.
11: Merki HS, Witzel L, Kaufmann D, Kempf M, Müssig V, Neumann J, Scheurle E, Röhmel J, Walt RP. The effects of roxatidine acetate (HOE-760) on 24-hour intragastric acidity in healthy volunteers: comparison with ranitidine and placebo. Aliment Pharmacol Ther. 1988 Feb;2(1):73-81. PubMed PMID: 2908751.
12: Murdoch D, McTavish D. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs. 1991 Aug;42(2):240-60. Review. PubMed PMID: 1717223.
13: Tsutsumi M, Ueshima Y, Takase S. Pharmacokinetics of roxatidine acetate in patients with chronic liver disease. J Gastroenterol Hepatol. 2001 Aug;16(8):910-5. PubMed PMID: 11555106.
14: Agrawal SS, Alvin Jose M. Roxatidine, an H(2) receptor blocker, is an estrogenic compound--experimental evidence. Syst Biol Reprod Med. 2010 Aug;56(4):286-91. doi: 10.3109/19396368.2010.496894. PubMed PMID: 20718616.
15: Hüttemann W. A comparison of roxatidine acetate and ranitidine in duodenal ulcer healing. Drugs. 1988;35 Suppl 3:90-5. PubMed PMID: 2905255.
16: Roxatidine acetate as maintenance treatment for patients with peptic ulcer disease. The European Cooperative Roxatidine Study Group. Clin Ther. 1991 Jan-Feb;13(1):47-57. PubMed PMID: 1674231.
17: Namba M, Chihara E, Ibuki T, Ashida H, Fukushima H, Tanaka Y. [Clinical evaluation of roxatidine acetate hydrochlorides as a preanesthetic medication]. Masui. 2001 Feb;50(2):127-35. Japanese. PubMed PMID: 11244765.
18: Hemery P, Congard P, Galmiche JP, Bonfils S. Effects of roxatidine acetate on 24-hour gastric acidity. Early evening versus bedtime administration in healthy subjects. Drugs. 1988;35 Suppl 3:76-81. PubMed PMID: 2905253.
19: Lassman HB, Ho I, Puri SK, Sabo R, Scheffler MR. The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men. Drugs. 1988;35 Suppl 3:53-64. PubMed PMID: 2905250.
20: Shiratsuchi K, Fuse H, Hagiwara M, Mikami T, Miyasaka K, Sakuma H. Cytoprotective action of roxatidine acetate HCl. Arch Int Pharmacodyn Ther. 1988 Jul-Aug;294:295-304. PubMed PMID: 2906796.

Explore Compound Types